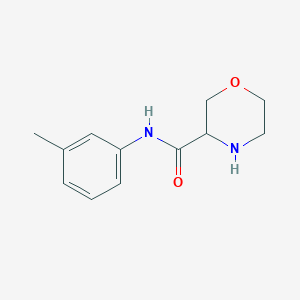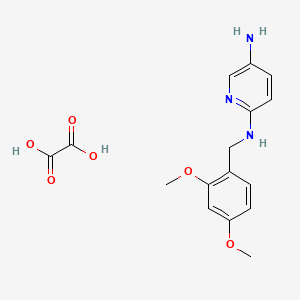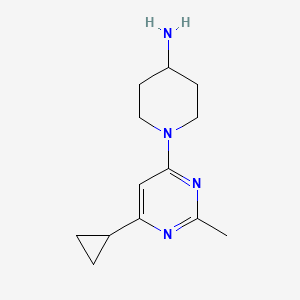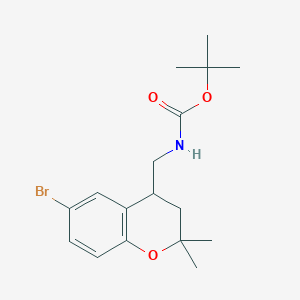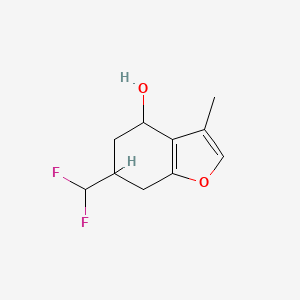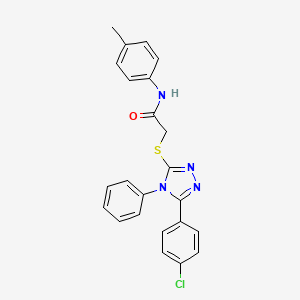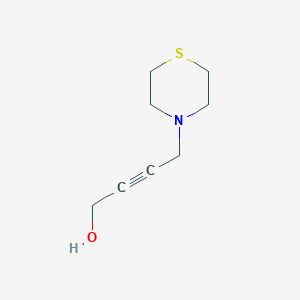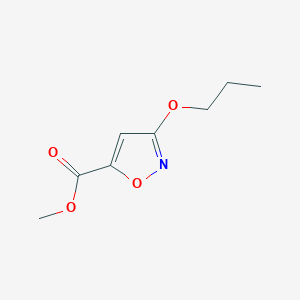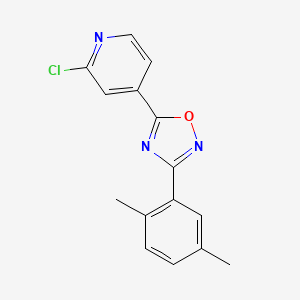
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropyridinyl group and a dimethylphenyl group attached to an oxadiazole ring. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. Solvent recovery and recycling, along with waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
化学反应分析
Types of Reactions
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridinyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
科学研究应用
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
5-(2-Chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a single methyl group on the phenyl ring, potentially altering its properties compared to the dimethyl-substituted compound.
Uniqueness
The presence of both the chloropyridinyl and dimethylphenyl groups in 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole imparts unique steric and electronic characteristics. These features can influence its reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
属性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC 名称 |
5-(2-chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-10(2)12(7-9)14-18-15(20-19-14)11-5-6-17-13(16)8-11/h3-8H,1-2H3 |
InChI 键 |
GSNBIHFAONZSIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


